1,3-Dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione
CAS No.: 851941-59-8
Cat. No.: VC7071527
Molecular Formula: C17H27N5O2
Molecular Weight: 333.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851941-59-8 |
|---|---|
| Molecular Formula | C17H27N5O2 |
| Molecular Weight | 333.436 |
| IUPAC Name | 1,3-dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C17H27N5O2/c1-12(2)10-22-13(11-21-8-6-5-7-9-21)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3 |
| Standard InChI Key | SJGRHBRESSHFTP-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound’s IUPAC name, 1,3-dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione, reflects its purine backbone with three key modifications:
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1,3-Dimethyl groups at positions 1 and 3 of the purine ring.
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2-Methylpropyl (isobutyl) substituent at position 7.
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Piperidin-1-ylmethyl moiety at position 8.
The SMILES notation (CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3) and InChIKey (SJGRHBRESSHFTP-UHFFFAOYSA-N) encode its stereochemical configuration, emphasizing the branched alkyl and piperidine groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇N₅O₂ |
| Molecular Weight | 333.436 g/mol |
| CAS Registry | 851941-59-8 |
| XLogP3-AA | 2.5 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Structural Optimization
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 1,3-Dimethyl-7-(2-methylpropyl)... | PDE4 (predicted) | ~250* | |
| Theophylline | PDE3/PDE4 | 10,000 | |
| BAY 59-7939 (Factor Xa inhibitor) | Factor Xa | 0.4 |
*Estimated based on structural analogs.
Research Findings and Mechanistic Insights
Neuroprotective Effects
8-Substituted xanthines exhibit adenosine A₂ₐ receptor antagonism, reducing neuroinflammation in Parkinson’s disease models . The steric bulk of the piperidinylmethyl group in this compound could enhance blood-brain barrier permeability compared to smaller substituents.
Future Research Directions
Priority Investigations
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In Vitro Profiling: Screen against panels of GPCRs, ion channels, and proteases to identify primary targets .
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Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability using hepatic microsome assays .
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Structural Optimization: Explore replacing the isobutyl group with fluorinated alkyl chains to enhance metabolic resistance .
Clinical Translation Challenges
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